N1-(3-甲基-1-(4-氧代-4,5,6,7-四氢-3H-环戊并[d]嘧啶-2-基)-1H-吡唑-5-基)-N2-丙基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring and a cyclopenta[d]pyrimidin ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and cyclopenta[d]pyrimidin rings. The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring might be susceptible to electrophilic substitution, while the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .科学研究应用
抗疟疾活性
该化合物与吡咯啉-4-酮结构相似,而吡咯啉-4-酮以其抗疟疾特性而闻名,这表明它可能在该领域具有潜在的应用价值 。可以探索该化合物干扰疟疾寄生虫生命周期的能力,这可能导致新的治疗剂的出现。
HIV-1蛋白酶抑制
鉴于相关化合物的生物活性,该化合物有可能作为HIV-1蛋白酶抑制剂 。这种酶对于HIV病毒的成熟至关重要,抑制剂是治疗方案的关键部分。
抗癌特性
该化合物的结构与已显示出抗癌活性的分子相关 。研究可以集中在它抑制癌细胞生长的潜力上,这可能导致新的治疗方法。
有机合成
该化合物可以作为合成更复杂分子的前体或中间体 。它的结构特征可能有助于构建具有所需性质的新型有机化合物。
生物制剂开发
类似化合物的金属配合物已因其生物活性而受到研究 。该化合物可用于开发新的金属配合物,这些配合物具有作为生物制剂的潜力。
自由基清除
具有类似结构的化合物已显示出显著的自由基清除结果 。可以研究该化合物以了解其抗氧化特性,这些特性在各种医疗和化妆品应用中都有价值。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-3-7-17-14(24)15(25)19-12-8-9(2)21-22(12)16-18-11-6-4-5-10(11)13(23)20-16/h8H,3-7H2,1-2H3,(H,17,24)(H,19,25)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFQWJMHAQEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。